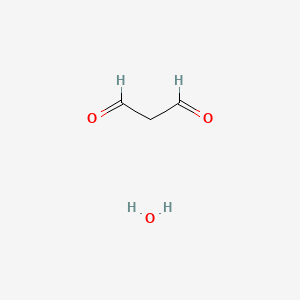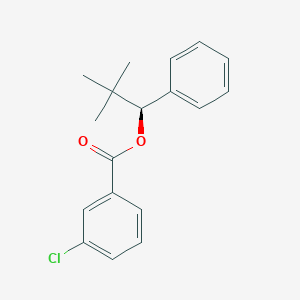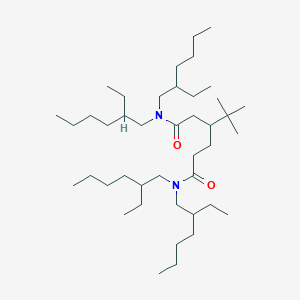
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is an organic compound that features an anthracene moiety attached to a propenone structure with an ethoxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one typically involves the condensation of anthracene-9-carbaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is purified by recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction can yield anthracene derivatives with altered electronic properties.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Reduced anthracene derivatives.
Substitution: Halogenated or nitrated anthracene compounds.
Aplicaciones Científicas De Investigación
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems and as a fluorescent probe for imaging.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices
Mecanismo De Acción
The mechanism of action of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is primarily based on its photophysical properties. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence imaging and OLEDs. The anthracene moiety plays a crucial role in these processes due to its ability to participate in π-π interactions and its high fluorescence quantum yield .
Comparación Con Compuestos Similares
Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison
1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is unique due to the presence of the ethoxy group and the propenone structure, which can influence its electronic properties and reactivity. Compared to other anthracene derivatives, this compound may exhibit different photophysical behaviors and chemical reactivity, making it suitable for specific applications in materials science and organic electronics .
Propiedades
Número CAS |
821004-00-6 |
|---|---|
Fórmula molecular |
C19H16O2 |
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
1-anthracen-9-yl-3-ethoxyprop-2-en-1-one |
InChI |
InChI=1S/C19H16O2/c1-2-21-12-11-18(20)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h3-13H,2H2,1H3 |
Clave InChI |
OWMXQRZSIWKUJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


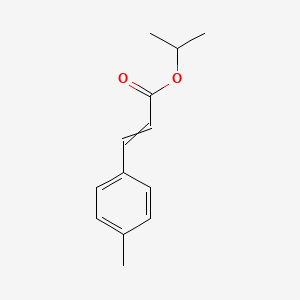

![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)


![4-[4-(2-Hydroxyethyl)-1-piperidinyl]-1-naphthonitrile](/img/structure/B12534601.png)
![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
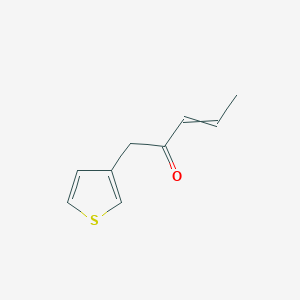
![1H-Indole, 3-[(2-chlorophenyl)sulfonyl]-6-fluoro-1-(2-piperidinylmethyl)-](/img/structure/B12534607.png)
